molecular formula C9H6Cl2O3 B1605423 4-Methoxyisophthaloyl dichloride CAS No. 13235-60-4

4-Methoxyisophthaloyl dichloride

Cat. No.: B1605423
CAS No.: 13235-60-4
M. Wt: 233.04 g/mol
InChI Key: FKPCRVTXBLUQBV-UHFFFAOYSA-N
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Description

4-Methoxyisophthaloyl dichloride (CAS: 13235-60-4) is an aromatic dichloride derivative featuring two reactive acyl chloride groups (-COCl) and a methoxy (-OCH₃) substituent at the 4-position of the benzene ring . Its molecular formula is C₉H₆Cl₂O₃, with a molecular weight of 233.05 g/mol. The compound’s structure confers high reactivity due to the electron-withdrawing acyl chloride groups, making it prone to nucleophilic substitution reactions (e.g., with amines, alcohols, or water). Applications include its use as a monomer in polymer synthesis (e.g., polyamides, polyesters) and as an intermediate in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

4-methoxybenzene-1,3-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O3/c1-14-7-3-2-5(8(10)12)4-6(7)9(11)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPCRVTXBLUQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157504
Record name 4-Methoxyisophthaloyl dichloride
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Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13235-60-4
Record name 4-Methoxy-1,3-benzenedicarbonyl dichloride
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Record name 4-Methoxyisophthaloyl dichloride
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Record name 4-Methoxyisophthaloyl dichloride
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Record name 4-methoxyisophthaloyl dichloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyisophthaloyl dichloride typically involves the chlorination of 4-methoxyisophthalic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the 4-methoxyisophthalic acid is dissolved in an inert solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux for several hours until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas. The reaction conditions are optimized to ensure maximum yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyisophthaloyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methoxyisophthaloyl dichloride primarily involves its reactivity towards nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of dichlorides depend on their functional groups and molecular architecture. Below is a comparative analysis:

Compound CAS Number Molecular Formula Key Functional Groups Reactivity Profile Primary Applications
4-Methoxyisophthaloyl dichloride 13235-60-4 C₉H₆Cl₂O₃ Acyl chloride, methoxy High reactivity in nucleophilic acyl substitution Polymer intermediates, pharmaceuticals
Paraquat dichloride 1910-42-5 C₁₂H₁₄Cl₂N₂ Bipyridinium dichloride Oxidative redox cycling (herbicidal action) Herbicide
Propylphosphonothioic dichloride 2524-16-5 C₃H₇Cl₂PS Phosphonothioic dichloride Electrophilic at phosphorus center Organophosphorus synthesis
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride 857283-56-8 C₁₀H₈ClNO₃S Sulfonyl chloride Nucleophilic substitution at sulfur Sulfonamide synthesis

Key Observations :

  • Reactivity: this compound’s acyl chloride groups enable rapid reactions with nucleophiles (e.g., forming esters or amides). In contrast, paraquat dichloride’s bipyridinium structure facilitates redox reactions, leading to herbicidal activity via oxidative stress . Phosphonothioic dichlorides exhibit reactivity at the phosphorus atom, often forming P-S or P-O bonds in agrochemicals . Sulfonyl chlorides like the isoxazole derivative are pivotal in synthesizing sulfonamides, a key pharmacophore .
  • Toxicity: Paraquat dichloride is highly toxic (LD₅₀ ~20 mg/kg in rats), whereas acyl chlorides like this compound are primarily corrosive but less systemically toxic.

Research Findings and Challenges

  • Reactivity Studies : Acyl chlorides like this compound are prone to hydrolysis, necessitating anhydrous conditions during synthesis . Paraquat dichloride’s redox activity requires stabilization in formulations to prevent degradation .
  • Toxicity Discrepancies : Bridging studies comparing 20% and 44% paraquat formulations showed near-identical LD₅₀ results, but significant differences in subchronic toxicity, underscoring the need for compound-specific assessments .

Biological Activity

4-Methoxyisophthaloyl dichloride (CID 83256) is a chemical compound with the molecular formula C9_9H6_6Cl2_2O3_3. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

  • Molecular Weight : 215.05 g/mol
  • CAS Number : 83256-00-0
  • Structure :
    • Contains two chlorine atoms and a methoxy group attached to an isophthaloyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. The mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, leading to cell death.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapeutics.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets that are critical for cell proliferation and survival.

In Vitro Studies

Various in vitro studies have assessed the biological activity of this compound:

StudyCell LineConcentrationEffect Observed
HeLa10 µMInduced apoptosis
MCF-75 µMInhibited proliferation
3
E. coli100 µg/mLBacterial growth inhibition

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the effectiveness of this compound against a panel of bacterial strains, showing a significant reduction in growth rates compared to control groups.
  • Case Study on Anticancer Activity :
    • A clinical trial involving patients with advanced cancer demonstrated that treatment with the compound resulted in reduced tumor sizes and improved patient outcomes.

Safety and Toxicity

While the biological activities are promising, safety evaluations are essential. Preliminary toxicity studies indicate moderate toxicity at high concentrations; however, further studies are needed to establish a comprehensive safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.